molecular formula C7H11NO3 B021627 3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI) CAS No. 108713-78-6

3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)

Cat. No. B021627
M. Wt: 157.17 g/mol
InChI Key: WVOFOKHMSTXYPP-UHFFFAOYSA-N
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Description

The compound “3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)” is a chemical compound that contains a total of 22 atoms; 11 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)” is complex, with a bicyclic scaffold at its core . This structure is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Chemical Reactions Analysis

The synthesis of “3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)” involves asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

properties

IUPAC Name

1,5-dimethyl-3,6-dioxa-8-azabicyclo[3.2.1]octan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-6-3-10-5(9)7(2,8-6)11-4-6/h8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOFOKHMSTXYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12COC(=O)C(N1)(OC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)

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